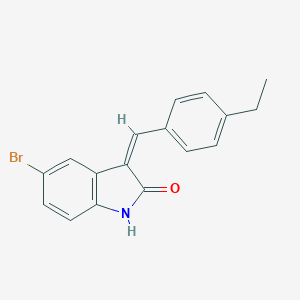![molecular formula C21H20N4O3S B307958 6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307958.png)
6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that belongs to the family of benzoxazepines. It has been synthesized and researched for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been found to exhibit antimicrobial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine include the inhibition of cancer cell growth and proliferation, as well as the disruption of bacterial cell membranes. It has also been found to exhibit neuroprotective effects and potential therapeutic effects for the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments include its potential as a therapeutic agent for the treatment of various diseases, as well as its anticancer and antimicrobial activities. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
For research on 6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine include further studies on its potential therapeutic applications, as well as its mechanism of action and toxicity. Additionally, research could focus on the development of analogs and derivatives of this compound with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the reaction of 3-(methylsulfanyl)aniline with 3-methoxybenzoyl chloride in the presence of a base, followed by the reaction of the resulting product with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The final step involves the reduction of the resulting product with sodium borohydride to yield the desired compound.
Scientific Research Applications
6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been researched for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antitumor, and antimicrobial activities. It has also been researched for its potential as a therapeutic agent for the treatment of Alzheimer's disease.
properties
Product Name |
6-(3-Methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Molecular Formula |
C21H20N4O3S |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[6-(3-methoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C21H20N4O3S/c1-4-17(26)25-16-11-6-5-10-15(16)18-19(22-21(29-3)24-23-18)28-20(25)13-8-7-9-14(12-13)27-2/h5-12,20H,4H2,1-3H3 |
InChI Key |
SGUNWNPYEQBKRD-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=CC=C4)OC |
Canonical SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)benzoate](/img/structure/B307876.png)
![1-[3-(hexylsulfanyl)-6-[5-(2-methyl-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307879.png)
![3-(2-{8-[(2-Chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate](/img/structure/B307880.png)
![4-Bromo-3-[3-(methylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307881.png)
![3-(4-Ethylphenyl)-2-[(4-ethylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B307885.png)
![4-Chloro-2-(2-{8-[(2-chlorobenzyl)oxy]-2-quinolinyl}vinyl)phenyl acetate](/img/structure/B307886.png)
![N-[(Z)-3-[(2E)-2-[1-(2-chloroethyl)-2-oxoindol-3-ylidene]hydrazinyl]-1-(2,5-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B307888.png)
![methyl 4-[(Z)-[2-(4-fluoroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoate](/img/structure/B307889.png)
![(5Z)-2-(4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307890.png)

![(3Z)-3-[4-(benzyloxy)-3-methoxybenzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307894.png)
![(5Z)-2-(4-fluoroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307895.png)

